(N-Phenylpropenyl) Desmethyltadalafil
Description
(N-Phenylpropenyl) Desmethyltadalafil is a structural analog of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. This compound is characterized by the removal of a methyl group (desmethylation) and the introduction of a phenylpropenyl substituent at the nitrogen position of the tadalafil backbone. While tadalafil derivatives are primarily studied for therapeutic applications or as metabolites, this compound is often identified as an impurity or reference standard in analytical and forensic contexts . Its molecular structure aligns with modifications observed in other tadalafil analogs, which are frequently synthesized to explore pharmacokinetic properties or evade regulatory detection in unapproved products.
Properties
Molecular Formula |
C₃₀H₂₄N₄O₄ |
|---|---|
Molecular Weight |
504.54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The table below summarizes critical structural and analytical data for (N-Phenylpropenyl) Desmethyltadalafil and related compounds:
Key Observations:
Analytical Relevance : Many analogs, including this compound, are monitored as impurities in pharmaceutical quality control or in forensic investigations of illicit PDE5 inhibitor analogs .
Pharmacological Implications
While clinical data for this compound are scarce, structural analogs provide insights:
- Potency: N-Desmethyl Tadalafil (Nortadalafil) is a known metabolite of tadalafil but exhibits reduced PDE5 inhibition compared to the parent compound .
- Safety: Unapproved analogs, including those with novel substituents, may pose risks due to untested pharmacokinetic profiles or toxic impurities .
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